molecular formula C14H17NO4 B13013489 1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione

1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione

Cat. No.: B13013489
M. Wt: 263.29 g/mol
InChI Key: FWUOYTVWMSVKNC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione is an organic compound with the molecular formula C14H17NO4 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a benzyl group substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the piperidine-2,4-dione moiety can be reduced to form hydroxyl groups.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 1-(3,4-dimethoxybenzyl)piperidine-2,4-diol.

    Substitution: Formation of 3,4-dimethoxybenzyl derivatives with various substituents.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzoyl)piperidine: Similar structure but with a benzoyl group instead of a benzyl group.

    1-(3,4-Dimethoxyphenyl)piperidine: Similar structure but without the carbonyl groups in the piperidine ring.

    1-(3,4-Dimethoxybenzyl)pyrrolidine-2,4-dione: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione is unique due to its specific substitution pattern and the presence of both methoxy groups and a piperidine-2,4-dione moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]piperidine-2,4-dione

InChI

InChI=1S/C14H17NO4/c1-18-12-4-3-10(7-13(12)19-2)9-15-6-5-11(16)8-14(15)17/h3-4,7H,5-6,8-9H2,1-2H3

InChI Key

FWUOYTVWMSVKNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(=O)CC2=O)OC

Origin of Product

United States

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